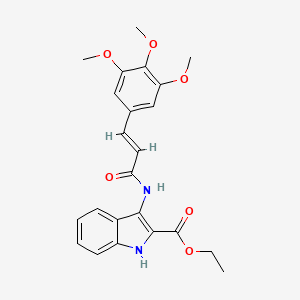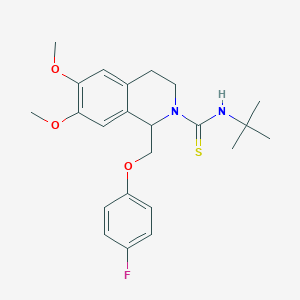
(E)-ethyl 3-(3-(3,4,5-trimethoxyphenyl)acrylamido)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an indole core, a trimethoxyphenyl group, and an ethyl ester functional group. Its molecular formula is C24H26N2O6, and it has a molecular weight of approximately 438.48 g/mol .
Preparation Methods
The synthesis of ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where trimethoxybenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The amide bond is formed by reacting the intermediate product with an appropriate amine under suitable conditions.
Esterification: The final step involves esterification to introduce the ethyl ester functional group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Scientific Research Applications
ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced cellular proliferation and increased apoptosis .
Comparison with Similar Compounds
ETHYL 3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDO]-1H-INDOLE-2-CARBOXYLATE can be compared with similar compounds such as:
ETHYL (2E)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLATE: This compound shares the trimethoxyphenyl group but lacks the indole core and amide bond, resulting in different chemical properties and biological activities.
(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID: This compound has a similar structure but contains a carboxylic acid functional group instead of an ethyl ester, affecting its reactivity and solubility.
Properties
Molecular Formula |
C23H24N2O6 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 3-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H24N2O6/c1-5-31-23(27)21-20(15-8-6-7-9-16(15)24-21)25-19(26)11-10-14-12-17(28-2)22(30-4)18(13-14)29-3/h6-13,24H,5H2,1-4H3,(H,25,26)/b11-10+ |
InChI Key |
PYLFYLOELDCLBW-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Diphenylmethyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B14998410.png)
![4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14998415.png)
![3-(4-methoxyphenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14998426.png)
![2-Methoxyethyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14998441.png)
![8,8-dimethyl-5-(4-methylphenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998447.png)
![7-(4-ethoxyphenyl)-4-(ethylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14998454.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide](/img/structure/B14998459.png)
![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14998462.png)
![4-(3-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14998465.png)

![7-[3,4-bis(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998471.png)


![2-[(2,4-dimethylbenzyl)sulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998479.png)
